4-(2-Ethyl-1H-imidazol-4-yl)pyridine is a heterocyclic compound characterized by the presence of both an imidazole and a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its versatile chemical properties and potential applications. The structure of 4-(2-Ethyl-1H-imidazol-4-yl)pyridine allows it to engage in a variety of chemical reactions, making it a valuable building block for more complex compounds.
The compound is classified as a heterocyclic aromatic organic compound. It can be sourced from chemical suppliers or synthesized through various methods, including cyclization reactions involving imidazole and pyridine derivatives.
The synthesis of 4-(2-Ethyl-1H-imidazol-4-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. Common methods for its synthesis include:
Technical details regarding these methods often involve controlling reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity.
The molecular formula for 4-(2-Ethyl-1H-imidazol-4-yl)pyridine is , with a molecular weight of 173.21 g/mol. The IUPAC name is 4-(2-ethyl-1H-imidazol-5-yl)pyridine. Its structure features an ethyl-substituted imidazole ring attached to a pyridine ring, which contributes to its unique chemical behavior.
Property | Value |
---|---|
Molecular Formula | C10H11N3 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | 4-(2-ethyl-1H-imidazol-5-yl)pyridine |
InChI Key | RRHSJERXOOITCS-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC=C(N1)C2=CC=NC=C2 |
4-(2-Ethyl-1H-imidazol-4-yl)pyridine can participate in various chemical reactions:
The mechanism by which 4-(2-Ethyl-1H-imidazol-4-yl)pyridine exerts its effects is largely dependent on its application in medicinal chemistry. It may interact with biological targets such as enzymes or receptors, modulating their activity through coordination with metal ions present in these biological systems. The imidazole ring's ability to coordinate with metal ions is particularly significant in enzyme inhibition or activation processes .
The compound exhibits typical properties associated with heterocyclic compounds, including solubility in polar solvents due to the presence of nitrogen atoms in its rings.
Key chemical properties include:
Relevant data indicate that its physical state is solid at room temperature, and it may exhibit different solubility characteristics based on solvent polarity.
4-(2-Ethyl-1H-imidazol-4-yl)pyridine has several scientific applications:
The synthesis of 4-(2-ethyl-1H-imidazol-4-yl)pyridine derivatives relies on multi-step sequences that strategically assemble the imidazole and pyridine moieties. A prominent approach involves condensation-cyclization reactions between functionalized pyridine precursors and carbonyl compounds. As demonstrated in thiadiazol-imidazole-pyridine hybrids, benzothioic O-acid reacts with (E)-N'-hydroxy-4-(4-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)-1H-imidazol-2-yl)benzamidine to construct the core architecture in a controlled manner [1]. Key steps typically include:
Alternative routes employ transition metal catalysis to enhance efficiency. Copper(I)-catalyzed aerobic oxidative coupling between ketoxime acetates and pyridines enables imidazole ring formation under mild conditions (yields: 70-92%) [3]. Similarly, palladium-catalyzed three-component reactions under microwave irradiation achieve 2,3-diarylimidazo[1,2-a]pyridines in <30 minutes, showcasing accelerated access to complex analogs [3].
Table 1: Comparative Synthetic Methodologies for Imidazole-Pyridine Hybrids
Method | Key Reagents/Conditions | Yield Range | Limitations | |
---|---|---|---|---|
Condensation-Cyclization | Benzothioic O-acid, benzamidine derivatives, reflux | 65-80% | Multi-step purification required | |
Cu(I)-Catalyzed Coupling | Ketoxime acetates, pyridines, aerobic conditions | 70-92% | Oxygen sensitivity | |
Pd-Mediated MW Synthesis | Aldehydes, aminopyridines, alkynes, Pd(OAc)₂ | 85-95% | Catalyst cost, specialized equipment | |
Ultrasound-Assisted | KI/t-BuOOH, H₂O, room temperature | 75-88% | Limited substrate scope | [3] [10] |
Heterocyclic fusion techniques enable direct annulation of imidazole rings onto pyridine cores, bypassing pre-functionalized intermediates. Cyclative C-H functionalization represents a atom-economical approach, where:
For 4-(2-ethyl-1H-imidazol-4-yl)pyridine, regioselective fusion at the pyridine C4 position is achieved through:
Notably, tetrazolo[1,5-a]pyridine-imidazole conjugates illustrate advanced fusion strategies where N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide serves as a bioisostere for 4-(2-ethyl-1H-imidazol-4-yl)pyridine derivatives. These maintain hydrogen-bonding capacity while enhancing metabolic stability [9].
The 2-ethyl group on the imidazole ring critically influences molecular properties through:
Comparative studies of aryl substituents at the pyridine C4 position reveal:
Hydrogen-bonding capacity remains pivotal, with the pyridine nitrogen acting as a hydrogen-bond acceptor (HBA) and the imidazole NH as a hydrogen-bond donor (HBD). Molecular dynamics simulations confirm that 2-ethyl substitution minimally disrupts these pharmacophoric features while optimizing lipophilic efficiency (LipE = logP - pKₐ) [4] [10].
Targeted derivatization of the 4-(2-ethyl-1H-imidazol-4-yl)pyridine core enables optimization of pharmacological properties:
A. Kinase Inhibition Enhancement
B. Anticancer Potentiation
C. Antimicrobial Hybridization
Table 2: Bioactivity Modulation via Targeted Modifications
Modification Site | Functional Group Introduced | Biological Target | Activity Enhancement | |
---|---|---|---|---|
C5-Imidazole | Bromo | B-RAFᴽ⁶⁰⁰ᴱ kinase | IC₅₀: 1.84 µM → 0.50 µM | |
N1-Pyridine | Methylsulfonyl | p38α kinase | Selectivity index: 12-fold ↑ | |
C2-Imidazole | Acrylamide | EGFR cysteine residues | Irreversible inhibition achieved | |
Pyridine C4 | 3-Aroylimidazole | PARP-1 | IC₅₀: 8.6 nM (synergy with TMZ) | [4] [5] [8] |
Rational bioisosteric replacement strategies include:
These modifications demonstrate how strategic functionalization tailors molecular interactions with biological targets while maintaining the core pharmacophore of 4-(2-ethyl-1H-imidazol-4-yl)pyridine derivatives.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2